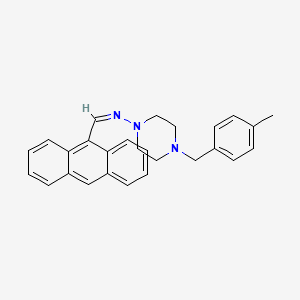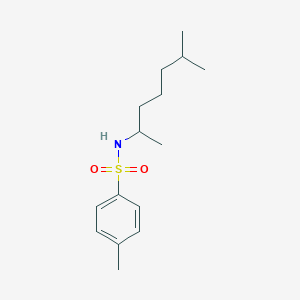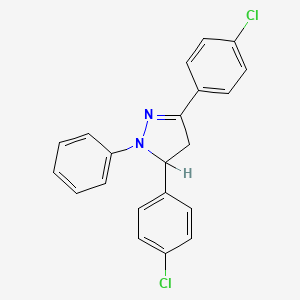![molecular formula C20H24N2O4 B5917988 N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as soluble guanylate cyclase (sGC) stimulators, which have been shown to have a wide range of biological effects.
Mécanisme D'action
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes in the body. By increasing the levels of cGMP, N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 can cause relaxation of smooth muscle cells, dilation of blood vessels, and other effects that are beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and neuroprotective effects. It has also been shown to improve endothelial function and reduce oxidative stress, both of which are important factors in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling in a more targeted way. However, one limitation of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 is that it can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are many potential future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 and other sGC stimulators. Some possible areas of focus include the development of more potent and selective compounds, the exploration of new therapeutic applications, and the investigation of the underlying mechanisms of action of these compounds. Additionally, there is a need for further research on the safety and efficacy of sGC stimulators in various patient populations.
Méthodes De Synthèse
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 involves several steps, starting with the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272.
Applications De Recherche Scientifique
N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension, and to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-3-2-4-19(15-18)26-12-9-21-20(23)16-5-7-17(8-6-16)22-10-13-25-14-11-22/h2-8,15H,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJYXDAFJSRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenoxy)ethyl]-4-(morpholin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)


![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)


![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)


![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)